molecular formula C12H7Cl3 B041352 2,4',6-Trichlorobiphenyl CAS No. 38444-77-8

2,4',6-Trichlorobiphenyl

Cat. No. B041352
CAS RN: 38444-77-8
M. Wt: 257.5 g/mol
InChI Key: IHIDFKLAWYPTKB-UHFFFAOYSA-N
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Description

2,4,6-Trichlorobiphenyl (2,4,6-TCB) is a polychlorinated biphenyl (PCB) compound that is used in a variety of industrial processes. It has been used in the synthesis of a variety of products, including polyurethanes, plastics, and pharmaceuticals. It is also used as a flame retardant and as a stabilizer in paint and varnish. 2,4,6-TCB has been found to be toxic to humans and animals, and has been linked to a wide range of health problems, including cancer.

Scientific Research Applications

  • Structural Analysis of Biphenyls : It is utilized in establishing the structures of various biphenyls and their chlorinated derivatives (Bergman & Wachtmeister, 1977).

  • Studying Reactivity and Selectivity : The compound is used for studying the reactivity and selectivity towards dechlorination of polychlorinated biphenyls (PCBs) in neutral and alkaline solutions (Nishiwaki, Usui, Anda, & Hida, 1979).

  • Metabolism Research : Research has been conducted on the metabolic routes to triCB methyl sulphones involving intestinal microflora (Brandt, Klasson-Wehler, Rafter, & Bergman, 1982). Another study focused on its metabolites in rats, including their urine, feces, and bile (Bakke, Feil, & Bergman, 1983).

  • Labeling Studies : It is useful for labeling with tritium at the 6th position in 2,4-dichlorophenol (Hamada, Shibata, Kuwano, & Suzuki, 1975).

  • Toxicity Research : The compound is significant in studies focusing on 2,4-D herbicide toxicity, covering aspects like occupational risk, neurotoxicity, and resistance (Zuanazzi, Ghisi, & Oliveira, 2020).

  • Environmental Research : Its solubility in supercritical carbon dioxide, modified by n-butane and methanol, is important for environmental studies (Anitescu & Tavlarides, 1999).

  • Studying Metabolism through Mercapturic Acid Pathway : The metabolism of 2,4',5-trichlorobiphenyl by the mercapturic acid pathway leads to metabolites excreted in bile (Bakke, Bergman, & Larsen, 1982).

  • Photocatalytic Degradation Studies : Research on the photocatalytic degradation of 2,4,4′-trichlorobiphenyl into long-chain alkanes using Ag nanoparticle decorated ZnO microspheres has been conducted (Deng et al., 2015).

  • Biological Process Modeling : The study on the degradation of 2,4,6-trichlorophenol in a two-stage anaerobic–aerobic biological process, including the development of a mathematical model, is another application (Armenante, Kafkewitz, Lewandowski, & Jou, 1999).

  • Enhancing Aqueous Solubility : The presence of methanol, ethanol, and 1-propanol enhances the aqueous solubility of 2,4,6-trichlorobiphenyl in water/alcohol mixtures (Li & Andren, 1994).

Safety and Hazards

2,4’,6-Trichlorobiphenyl is highly flammable. It may cause lung damage if swallowed, is irritating to skin, and very toxic to aquatic organisms, potentially causing long-term adverse effects in the aquatic environment. Its vapors may cause drowsiness and dizziness .

Mechanism of Action

Target of Action

2,4’,6-Trichlorobiphenyl, a type of polychlorinated biphenyl (PCB), primarily targets the aryl hydrocarbon receptor (AhR) . AhR is a ligand-activated transcription factor involved in the regulation of biological responses to planar aromatic hydrocarbons . This receptor plays a crucial role in the mediation of biochemical and toxic effects of halogenated aromatic hydrocarbons .

Biochemical Pathways

The interaction of 2,4’,6-Trichlorobiphenyl with its targets affects several biochemical pathways. The most significant is the induction of enzymes in the cytochrome P450 family, which are involved in the metabolism of xenobiotics . The compound’s ability to inhibit the expression of PER1 also impacts the regulation of the circadian rhythm .

Pharmacokinetics

The pharmacokinetic properties of 2,4’,6-Trichlorobiphenyl, like other PCBs, are characterized by low reactivity and stability in harsh environmental conditions . This results in the compound’s slow breakdown and long persistence in the environment . .

Result of Action

The molecular and cellular effects of 2,4’,6-Trichlorobiphenyl’s action are primarily due to its interaction with the aryl hydrocarbon receptor. This can lead to a variety of responses, including changes in enzyme expression and disruption of normal cellular functions . The compound’s ability to inhibit PER1 can also impact the regulation of the circadian rhythm .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,4’,6-Trichlorobiphenyl. Its stability under normal temperatures and pressures allows it to remain in the environment for extended periods . This persistence, combined with its potential for bioaccumulation, can lead to long-term exposure and effects .

Biochemical Analysis

Biochemical Properties

2,4’,6-Trichlorobiphenyl interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the expression of the core circadian component PER1 . The nature of these interactions is often inhibitory, affecting the normal functioning of these biomolecules .

Cellular Effects

2,4’,6-Trichlorobiphenyl can have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it regulates the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 .

Molecular Mechanism

At the molecular level, 2,4’,6-Trichlorobiphenyl exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it inhibits the expression of the core circadian component PER1 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4’,6-Trichlorobiphenyl can change over time. It has been found that the ceramic particles used as biofilm carriers rapidly adsorbed 2,4’,6-Trichlorobiphenyl, particularly in biodegradation experiments . Over time, the concentration of 2,4’,6-Trichlorobiphenyl approached zero only in experiments involving both photodegradation and biodegradation .

Dosage Effects in Animal Models

The effects of 2,4’,6-Trichlorobiphenyl can vary with different dosages in animal models. In animal models, consumption of 2,4’,6-Trichlorobiphenyl leads to an increased incidence of lymphomas, leukemia, and liver cancer . High doses can lead to toxic or adverse effects .

Metabolic Pathways

2,4’,6-Trichlorobiphenyl is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For example, it has been found to inhibit the expression of the core circadian component PER1, which is involved in the regulation of metabolic processes .

Transport and Distribution

2,4’,6-Trichlorobiphenyl is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, and can affect its localization or accumulation . Detailed information on the transport and distribution of 2,4’,6-Trichlorobiphenyl within cells and tissues is currently limited.

properties

IUPAC Name

1,3-dichloro-2-(4-chlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl3/c13-9-6-4-8(5-7-9)12-10(14)2-1-3-11(12)15/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHIDFKLAWYPTKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=CC=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8073500
Record name 2,4',6-Trichlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8073500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

38444-77-8
Record name 2′,4,6′-Trichlorobiphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38444-77-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4',6-Trichlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038444778
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4',6-Trichlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8073500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4',6-Trichlorobiphenyl
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Record name 2,4',6-TRICHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QNH1F454E1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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